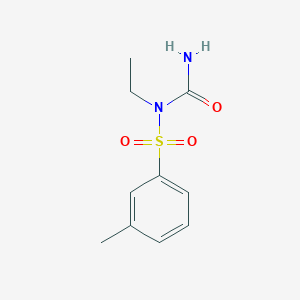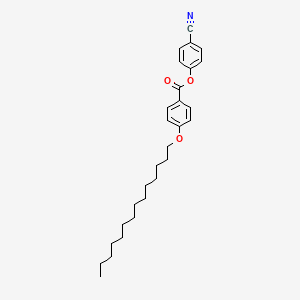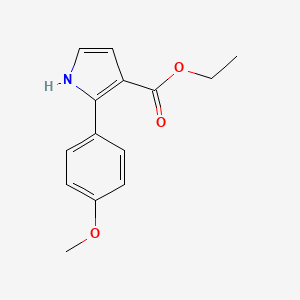
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester is a chemical compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
The synthesis of 1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring. The reaction conditions typically include refluxing the mixture in ethanol or another suitable solvent .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Electrophilic substitution reactions are common for pyrrole compounds due to the electron-rich nature of the pyrrole ring. Reagents such as halogens, nitrating agents, or sulfonating agents can be used to introduce various substituents onto the pyrrole ring.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position of substitution on the pyrrole ring.
Scientific Research Applications
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science applications.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors, receptor agonists, and other bioactive molecules.
Medicine: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The methoxyphenyl group and ethyl ester functional group can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, methyl ester: This compound has a methyl ester group instead of an ethyl ester group, which can affect its chemical properties and reactivity.
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, propyl ester: The presence of a propyl ester group can influence the compound’s solubility and other physical properties.
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, butyl ester: The butyl ester group can impact the compound’s hydrophobicity and interactions with other molecules.
Properties
CAS No. |
647836-43-9 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(16)12-8-9-15-13(12)10-4-6-11(17-2)7-5-10/h4-9,15H,3H2,1-2H3 |
InChI Key |
GFJPHNRCGYSQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide](/img/structure/B12580812.png)
![(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium](/img/structure/B12580815.png)
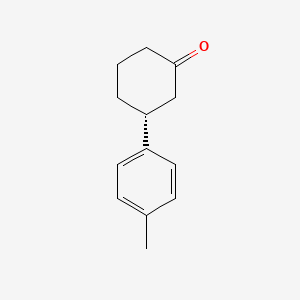
![6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12580828.png)
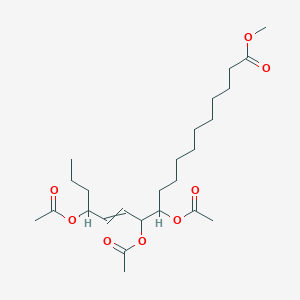
![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol]](/img/structure/B12580848.png)
![Acetamide, N-(2-hydroxyphenyl)-2-[(4-hydroxyphenyl)thio]-](/img/structure/B12580856.png)
![Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]-](/img/structure/B12580873.png)
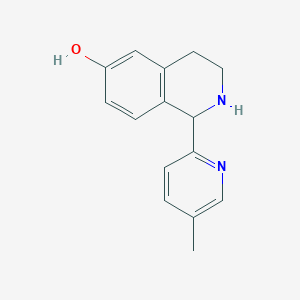
![Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12580883.png)
![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea](/img/structure/B12580898.png)
